[4-(Methylamino)cyclohexyl]methanol
Description
Contextualization within Cyclohexane (B81311) Chemistry Research
Cyclohexane and its derivatives are fundamental components in organic chemistry, serving as crucial building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, polymers, and agrochemicals. fastercapital.comresearchgate.net The rigid, yet conformationally flexible, nature of the cyclohexane ring provides a unique three-dimensional scaffold that is of significant interest to chemists. Research in this area often focuses on the stereoselective functionalization of the cyclohexane ring, as the spatial arrangement of substituents can dramatically influence the properties and biological activity of the resulting molecules. The study of compounds like [4-(Methylamino)cyclohexyl]methanol (B2379911), which possess multiple functional groups, is particularly relevant as it allows for the exploration of intramolecular interactions and the development of complex molecular architectures. researchgate.net The global demand for cyclohexane and its derivatives remains strong, driven by industries such as textiles and automotive, highlighting the continued importance of research into these foundational chemicals. dataintelo.commcgroup.co.ukgrandviewresearch.com
Structural Characteristics and Chemical Significance of this compound
Below is a table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 400898-77-3 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| SMILES | CNC1CCC(CC1)CO |
| InChI | InChI=1S/C8H17NO/c1-9-8-4-2-7(6-10)3-5-8/h7-10H,2-6H2,1H3 |
| Data sourced from PubChem and other chemical databases. nih.govsmolecule.com |
Overview of Research Trajectories for Complex Aliphatic Amines and Alcohols
The development of synthetic methods for complex aliphatic amines and alcohols is a vibrant area of chemical research, driven by the prevalence of these functional groups in biologically active molecules and industrial chemicals. researchgate.net A significant focus of this research is the direct and efficient conversion of readily available starting materials into more complex products. For instance, the N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a highly atom-economical approach to forming C-N bonds. nih.gov This strategy, often catalyzed by transition metal complexes of iridium, ruthenium, or more recently, earth-abundant metals like manganese, avoids the use of hazardous alkylating agents and produces water as the only byproduct. nih.govacs.org
Furthermore, the photocatalytic N-alkylation of amines with alcohols at ambient temperatures is an emerging green chemistry approach. nih.gov Research is also directed towards the novel conversion of functional groups, such as the direct transformation of primary aliphatic amines into primary alcohols. acs.org These research trajectories aim to provide chemists with more efficient, selective, and sustainable tools for the synthesis of complex molecules containing amine and alcohol functionalities, which are crucial for the development of new pharmaceuticals and materials. researchgate.netnih.gov
Properties
IUPAC Name |
[4-(methylamino)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-8-4-2-7(6-10)3-5-8/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQLUMZKNADAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260831-73-9 | |
| Record name | [4-(methylamino)cyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Methylamino Cyclohexyl Methanol
Diastereoselective Synthesis of [4-(Methylamino)cyclohexyl]methanol (B2379911) Isomers
The relative orientation of the methylamino and hydroxymethyl groups on the cyclohexane (B81311) ring defines the cis and trans diastereomers of this compound. Achieving high diastereoselectivity is a primary goal in its synthesis to ensure the isolation of a single, well-defined isomer.
Controlling cis-trans isomerism in 1,4-disubstituted cyclohexanes often involves substrate control or catalyst-based strategies. Recent advancements have focused on enzymatic and chemo-catalytic methods to selectively produce either the cis or trans isomer.
One highly effective approach involves the use of stereocomplementary enzymes in one-pot or cascade reactions starting from precursors like 1,4-cyclohexanedione (B43130). d-nb.inforesearchgate.net This strategy is modular, allowing for the synthesis of either the cis or trans isomer by selecting the appropriate enzymes. d-nb.info The synthesis can proceed via two main routes:
Route A: A ketoreductase (KRED) first selectively reduces one ketone group of 1,4-cyclohexanedione to form 4-hydroxycyclohexanone. Subsequently, an amine transaminase (ATA) introduces the amino group with specific stereocontrol. d-nb.info
Route B: The order is reversed, with an ATA first converting the dione (B5365651) to 4-aminocyclohexanone, followed by a KRED-catalyzed reduction of the remaining ketone. d-nb.info
The choice of ATA is crucial for determining the final stereochemistry. For instance, many wild-type ATAs exhibit a preference for cis-selectivity. d-nb.info This preference is attributed to the enzyme's active site architecture, where the orientation required for trans selectivity is energetically less favorable. d-nb.info Conversely, specific transaminases have been identified that can selectively deaminate the cis-isomer from a cis/trans mixture, enabling the isolation of the pure trans-isomer, a process that can be enhanced in a continuous-flow system to achieve dynamic isomerization. nih.gov
The following table summarizes the results of enzymatic reduction of 1,4-cyclohexanedione, a key step in these biocatalytic pathways.
| Enzyme (KRED) | Product | Conversion (%) | Selectivity for Monoreduction (%) |
|---|---|---|---|
| LK-KRED | 4-Hydroxycyclohexanone | >99 | >99 |
| CDX-KRED116 | 4-Hydroxycyclohexanone | >99 | >99 |
| KRED-A12 | 4-Hydroxycyclohexanone | >99 | >99 |
Chemical methods, such as the reduction of β-enaminoketones, also provide a route to aminocyclohexanol derivatives. The reduction of a cyclohexyl β-enaminoketone with metallic sodium in isopropanol (B130326) and THF has been shown to produce a mixture of cis and trans isomers. mdpi.com In one study, this method yielded a cis:trans ratio of 89:11, demonstrating a significant diastereoselectivity favoring the cis product. mdpi.com
Accurate determination of the stereochemical purity and the ratio of cis to trans isomers is critical. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Gas chromatography-mass spectrometry (GC-MS) using a chiral column, such as a cyclosil-B column, is a powerful tool for separating and identifying stereoisomers in a reaction mixture. mdpi.com This method allows for the quantification of the diastereomeric ratio. mdpi.com
Once the isomers are separated, their precise stereochemistry is elucidated using nuclear magnetic resonance (NMR) spectroscopy. A full suite of 1D and 2D NMR experiments, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and NOESY, provides detailed structural information. mdpi.com For example, the multiplicity and coupling constants of the protons attached to the carbon atoms bearing the substituents (C1 and C4) in the ¹H-NMR spectrum can reveal their relative orientation as either axial or equatorial, thereby confirming the cis or trans configuration. mdpi.com
Enantioselective Synthesis of Optically Active this compound
For applications requiring a single enantiomer, synthetic methods must control not only the relative stereochemistry (diastereoselectivity) but also the absolute stereochemistry (enantioselectivity).
Chiral catalysts, both enzymatic and synthetic, can create a chiral environment that favors the formation of one enantiomer over the other. As discussed previously, enzymes like KREDs and ATAs are inherently chiral and are used for stereoselective synthesis. d-nb.info By selecting an enzyme with the desired stereopreference, it is possible to synthesize optically active aminocyclohexanols. d-nb.inforesearchgate.net
Organocatalysis has also emerged as a powerful strategy for enantioselective synthesis. For instance, neutral, organocatalyzed conditions have been successfully identified for the intramolecular aldol (B89426) condensation of ketoaldehydes to form optically active 4-substituted 2-cyclohexenones, which are versatile precursors to other cyclohexane derivatives. nih.gov This approach was shown to prevent the erosion of optical purity that can occur under base-mediated conditions like those using LiOH. nih.gov
A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.org The auxiliary then directs a subsequent stereoselective reaction, after which it is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are particularly valuable in the early stages of drug development due to their reliability and versatility. wikipedia.org
Commonly used auxiliaries include oxazolidinones and derivatives of ephedrine, such as pseudoephedrine and pseudoephenamine. sigmaaldrich.comnih.gov For example, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, including those that form challenging quaternary carbon centers. nih.gov The chiral auxiliary forces the electrophile to approach the enolate from the less sterically hindered face, resulting in a product with high diastereomeric excess. Subsequent hydrolysis of the amide removes the auxiliary and yields the enantiomerically enriched carboxylic acid, which can be further transformed. nih.gov
The following table shows the high diastereoselectivities achieved in the alkylation of pseudoephenamine amides, illustrating the effectiveness of this approach.
| Substrate | Electrophile | Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| α-Methyl-α-phenylacetamide | MeI | α-Ethyl-α-phenylacetamide | >99:1 |
| α-Methyl-α-phenylacetamide | BnBr | α-Benzyl-α-methyl-α-phenylacetamide | >99:1 |
| α-Cyclopropyl-α-phenylacetamide | MeI | α-Cyclopropyl-α-ethyl-α-phenylacetamide | 98:2 |
Exploration of Novel Reaction Pathways for Aminocyclohexane Derivatives
The development of more efficient, selective, and sustainable synthetic methods is an ongoing area of research. For aminocyclohexane derivatives, novel pathways often leverage the power of biocatalysis and process engineering.
The concept of enzymatic cascades, where multiple enzymatic reactions are performed in a single pot either sequentially or concurrently, represents a significant advance. d-nb.inforesearchgate.net This approach, as applied to the synthesis of 4-aminocyclohexanol from 1,4-cyclohexanedione, avoids the need to isolate and purify intermediates, leading to higher process efficiency and reduced waste. d-nb.inforesearchgate.net
Furthermore, combining selective enzymatic catalysis with continuous-flow reactor technology offers a powerful method for producing highly pure stereoisomers. nih.gov A notable example is the use of an immobilized transaminase in a packed-bed reactor to resolve a cis/trans mixture of a 4-substituted cyclohexane-1-amine. The enzyme selectively catalyzes the deamination of the cis-isomer to the corresponding ketone. nih.gov This process not only removes the unwanted isomer but can also lead to a dynamic isomerization via the ketone intermediate, ultimately increasing the yield of the desired pure trans-isomer beyond its initial proportion in the starting mixture. nih.gov Such a process achieves a diastereomeric excess (de) of over 99% for the trans-amine. nih.gov These advanced methodologies highlight the shift towards more sophisticated and sustainable routes for the synthesis of complex chemical building blocks.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles is crucial for the sustainable production of pharmaceuticals and their intermediates. rsc.org This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Performing reactions without a solvent or in a benign solvent like water can significantly reduce the environmental impact of a chemical process. platformduurzamebiobrandstoffen.nl Solvent-free synthesis often leads to higher reaction rates, easier product separation, and reduced waste. researchgate.net For the synthesis of amides, a related functional group, solvent-free methods involving the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst have proven effective. researchgate.net While not directly applied to the synthesis of this compound, this demonstrates the potential for developing solvent-free or solvent-minimized approaches for its production, particularly in the reductive amination step.
The use of renewable feedstocks is a cornerstone of green chemistry, aiming to shift from a fossil fuel-based economy to one based on biomass. ubc.ca Methanol (B129727) itself can be produced from renewable sources such as biogas, municipal solid waste, and CO₂ captured from industrial processes or the atmosphere, creating "renewable methanol". methanol.orgCurrent time information in Bangalore, IN. Utilizing renewable methanol as a C1 building block in the synthesis of this compound would significantly improve its sustainability profile.
Furthermore, research is ongoing to produce amino acids and their derivatives from biomass through chemocatalytic methods. While the direct synthesis of this compound from biomass is a long-term goal, the development of pathways to produce its precursors from renewable resources is a critical area of research.
Mechanistic Investigations of Key Transformations of this compound
Currently, there is a notable absence of detailed mechanistic studies in the peer-reviewed scientific literature specifically focusing on the key chemical transformations of this compound. While this compound is available commercially and utilized as a building block in organic synthesis, comprehensive investigations into the reaction pathways, transition states, and kinetic profiles of its various chemical conversions have not been extensively reported.
The functional groups present in this compound—a secondary amine and a primary alcohol—suggest a rich potential for a variety of chemical transformations. These would likely include nucleophilic substitution at the amino group, esterification or etherification of the hydroxyl group, and oxidation or reduction reactions. However, without specific research data, any discussion of the mechanisms of these potential transformations would be speculative and fall outside the scope of this article.
To provide scientifically accurate and detailed information as requested, further research, including experimental and computational studies, would be required. Such research could elucidate the precise step-by-step processes by which this compound participates in chemical reactions.
Table 3.4.1: Areas for Future Mechanistic Investigation
| Potential Transformation | Key Mechanistic Questions to be Addressed |
| N-Alkylation | Elucidation of SN2 transition state, influence of sterics from the cyclohexyl ring. |
| N-Acylation | Investigation of the tetrahedral intermediate, determination of rate-limiting step. |
| O-Esterification | Study of the role of acid or base catalysts, analysis of the esterification equilibrium. |
| Oxidation of Alcohol | Determination of the mechanism with different oxidizing agents (e.g., PCC, Swern, DMP). |
| Dehydration | Investigation of E1 vs. E2 pathways, regioselectivity of double bond formation. |
Detailed Research Findings:
As of the latest literature review, no detailed research findings concerning the mechanistic investigations of key transformations of this compound have been published.
Stereochemical and Conformational Analysis of 4 Methylamino Cyclohexyl Methanol
Conformational Dynamics of the Cyclohexane (B81311) Ring System
The cyclohexane ring is not a static, planar structure. It predominantly exists in a low-energy chair conformation, which minimizes both angle strain and torsional strain. This chair conformation is in a constant state of flux, undergoing a process known as ring-flipping or chair interconversion. ubc.calibretexts.orglibretexts.org During this process, the ring passes through higher-energy transition states, such as the half-chair and twist-boat conformations, to arrive at an alternative chair conformation.
Impact of Substituent Orientation on Molecular Conformation
In a substituted cyclohexane, each carbon atom has one axial and one equatorial position for its substituents. ubc.calibretexts.org When the ring flips, all axial substituents become equatorial, and all equatorial substituents become axial. The relative stability of the two chair conformers of a substituted cyclohexane is primarily determined by the steric strain experienced by the substituents.
A key factor governing this stability is the presence of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent). libretexts.orgsapub.org To minimize these unfavorable interactions, substituents, particularly larger ones, preferentially occupy the more spacious equatorial position. ubc.calibretexts.orglibretexts.org
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value signifies a stronger preference for the equatorial position. For the substituents in [4-(Methylamino)cyclohexyl]methanol (B2379911), the A-values for closely related groups are approximately 1.0 kcal/mol for a methylamino group (-NHMe) and can be estimated to be similar to a hydroxyl group (-OH) at about 0.6 kcal/mol in non-hydrogen-bonding solvents for the hydroxymethyl group (-CH2OH). ubc.ca
Table 1: A-Values for Substituents Related to this compound
| Substituent | A-Value (kcal/mol) |
| -NHMe | 1.0 ubc.ca |
| -OH | 0.6 (in non-H-bonding solvents) ubc.ca |
| -CH3 | 1.8 ubc.ca |
These values indicate that both the methylamino and hydroxymethyl groups have a preference for the equatorial position. In the case of the trans-isomer of this compound, a diequatorial conformation is possible and would be significantly more stable than the diaxial conformation. For the cis-isomer, one substituent must be axial while the other is equatorial. In this case, the chair conformer where the bulkier methylamino group occupies the equatorial position and the smaller hydroxymethyl group is axial would be the more stable of the two possible chair conformations.
Stereoelectronic Effects in this compound
Stereoelectronic effects, which involve the spatial arrangement of orbitals and their electronic interactions, also play a role in the conformational preferences of this compound. nih.govnih.gov These effects can either reinforce or counteract steric preferences.
One significant stereoelectronic effect is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In cyclohexane systems, a notable example is the interaction between axial C-H bonds and the anti-periplanar C-C σ orbitals.
Experimental and Computational Determination of Absolute Configuration
The absolute configuration of chiral molecules like the stereoisomers of this compound can be determined through a combination of experimental and computational methods.
Experimental Techniques:
X-ray Crystallography: This is a powerful method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of a pure enantiomer can be obtained, X-ray diffraction analysis can provide the precise arrangement of atoms, including their absolute stereochemistry. For disubstituted cyclohexanes, this technique can definitively establish the cis or trans relationship between substituents and their axial or equatorial positions in the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly proton (¹H) NMR, is a fundamental tool for conformational analysis in solution. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which can help to distinguish between axial and equatorial protons. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of different protons. For instance, an NOE between the protons of the methylamino group and specific protons on the cyclohexane ring can help to confirm the cis or trans relationship of the substituents.
Computational Methods:
Molecular Mechanics and Quantum Mechanics Calculations: Computational chemistry provides valuable insights into the relative energies of different conformations. sapub.orgnih.gov By calculating the energies of the various possible chair and boat conformations of the cis and trans isomers of this compound, the most stable conformers can be predicted. These calculations can also provide optimized geometries, including bond lengths and angles, which can be compared with experimental data if available. nih.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be determined.
The following table summarizes the key identifiers for the isomers of this compound.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of [4-(Methylamino)cyclohexyl]methanol (B2379911). It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
2D NMR (COSY, NOESY, HMQC, HMBC) for Structural Assignment and Dynamics
While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and complete structural characterization.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would map the correlations between the methine protons (CH-N and CH-CH₂OH) and the adjacent methylene (B1212753) protons (CH₂) of the cyclohexane (B81311) ring, confirming the connectivity within the carbocyclic framework.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon atoms with their attached protons. This allows for the definitive assignment of each carbon signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's stereochemistry and conformation. For this compound, NOESY is critical for differentiating between the cis and trans isomers. In the trans isomer, where both substituents are typically in equatorial positions in the dominant chair conformation, NOESY would show cross-peaks between the axial protons on carbons 1, 2, 4, and 6. In the cis isomer, with one axial and one equatorial substituent, a different set of spatial correlations would be observed, allowing for unambiguous assignment. mdpi.com
A study on N-substituted cyclohexylamine (B46788) derivatives established a basis for predicting ¹³C NMR chemical shifts, which can be applied to this compound. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for trans-[4-(Methylamino)cyclohexyl]methanol (Note: Data are predicted based on analogous structures and general chemical shift principles. Actual values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| -CH₂OH | ~3.4-3.5 (d) | ~68 | H on -CH₂OH → C1, C2, C6 |
| -NHCH₃ | ~2.4 (s) | ~34 | H on -NHCH₃ → C4 |
| H1 (CH) | ~1.5-1.6 (m) | ~44 | H1 → C2, C6, -CH₂OH |
| H4 (CH) | ~2.5-2.6 (m) | ~58 | H4 → C3, C5, -NHCH₃ |
| H2, H6 | ~1.2 (ax), ~1.9 (eq) | ~30 | H2/H6 → C1, C3/C5 |
| H3, H5 | ~1.1 (ax), ~1.8 (eq) | ~32 | H3/H5 → C2/C6, C4 |
Solid-State NMR Spectroscopy for Crystalline Forms
For crystalline samples of this compound, solid-state NMR (ssNMR) provides structural information that is inaccessible in solution. Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can reveal details about the molecular packing, conformation, and polymorphism in the solid state. Since molecules are fixed in the crystal lattice, ssNMR can distinguish between crystallographically inequivalent molecules in the unit cell and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups.
Mass Spectrometry (MS) in Complex Mixture Analysis and Fragmentation Pathway Studies
Mass spectrometry is a vital technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can aid in structural confirmation. When coupled with a separation technique like Gas Chromatography (GC-MS), it is highly effective for analyzing complex mixtures, for instance, to separate and identify the cis and trans isomers. nih.govgcms.cz
The molecular ion peak ([M]⁺˙) for this compound would appear at a mass-to-charge ratio (m/z) of 143. Given its structure as a cyclic amino alcohol, characteristic fragmentation pathways under electron ionization (EI) are predictable. whitman.edu
Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. libretexts.org
Cleavage adjacent to the nitrogen atom would result in the loss of a methyl radical (•CH₃) to form an ion at m/z 128 or, more significantly, cleavage of the C3-C4 or C4-C5 bond to generate a stable iminium ion. The most prominent alpha-cleavage for the amine would likely be the formation of the [CH₂(NH)CH₃]⁺ ion fragment at m/z 44.
Cleavage adjacent to the oxygen atom (the C1-CH₂OH bond) is less likely, but loss of the •CH₂OH radical would yield an ion at m/z 112.
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O) from the molecular ion, which would produce a peak at m/z 125 ([M-18]⁺˙). whitman.edu
Ring Cleavage: Cyclohexane derivatives undergo complex ring fragmentation, often leading to a characteristic ion at m/z 57. whitman.edu
A study on aminoalcohol-diterpenoid alkaloids showed that the primary fragmentation in ESI-MS/MS involves the dissociation of functional groups, including the loss of methanol (B129727) (CH₃OH) and water (H₂O). nih.gov
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound (Note: Based on established fragmentation rules for cyclic amino alcohols.)
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 143 | [C₈H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | [C₈H₁₅N]⁺˙ | Loss of H₂O from M⁺˙ |
| 112 | [C₇H₁₄N]⁺ | Loss of •CH₂OH from M⁺˙ |
| 82 | [C₅H₈N]⁺ | Loss of CH₂OH and NHCH₃ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex ring cleavage |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage at amine |
X-ray Crystallography for Definitive Structural Elucidation
X-ray crystallography provides the most definitive structural information for compounds that can be grown as single crystals. nih.gov This technique would unambiguously determine the solid-state molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
Crucially, X-ray crystallography would resolve the stereochemistry, confirming whether a given crystal is the cis or trans isomer. It would also reveal the preferred conformation of the cyclohexane ring (typically a chair conformation) and the orientation of the methylamino and hydroxymethyl substituents (axial or equatorial). For the trans isomer, a di-equatorial conformation is expected to be the most stable, while the cis isomer would adopt a conformation with one axial and one equatorial group. Furthermore, the crystal structure would elucidate the intermolecular hydrogen bonding network involving the -OH and -NH groups, which dictates the packing of molecules in the crystal lattice. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for functional group identification. utexas.edu
For this compound, the key functional groups give rise to characteristic absorption bands.
O-H Stretch: A broad, strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded alcohol.
N-H Stretch: A moderate absorption for the secondary amine N-H bond should appear in the same region, around 3300-3500 cm⁻¹, often appearing as a sharper peak superimposed on the broad O-H band.
C-H Stretches: Aliphatic C-H stretching vibrations will produce strong, sharp peaks in the 2850-3000 cm⁻¹ region.
N-H Bend: The N-H bending vibration is expected around 1550-1650 cm⁻¹.
C-O Stretch: The C-O stretching of the primary alcohol will give a strong absorption in the 1000-1075 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra can be used to distinguish between the cis and trans isomers, as their different symmetries and conformations lead to distinct vibrational modes. For instance, the exact positions of the C-O and C-N stretching bands can be sensitive to the axial or equatorial orientation of the substituents. chemicalbook.comchemicalbook.com
Table 3: Expected Infrared (IR) and Raman Spectroscopy Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |
| N-H Stretch | 3300-3500 | Medium | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong | Strong |
| N-H Bend | 1550-1650 | Medium | Weak |
| C-H Bend | 1440-1470 | Medium | Medium |
| C-O Stretch (Primary Alcohol) | 1000-1075 | Strong | Medium |
| C-N Stretch | 1020-1250 | Medium | Medium |
| Cyclohexane Ring Vibrations | 800-1200 | Medium | Strong |
Computational and Theoretical Chemistry Studies of 4 Methylamino Cyclohexyl Methanol
Quantum Chemical Calculations (DFT) for Electronic Structure and Bonding
For [4-(Methylamino)cyclohexyl]methanol (B2379911), a typical DFT study would involve geometry optimization of the cis and trans isomers to find their most stable conformations. The calculations would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for electron correlation and dispersion forces.
From these calculations, a variety of electronic properties could be determined. The distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen of the methylamino group and the oxygen of the hydroxymethyl group would be expected to be regions of high electron density, indicating their roles as hydrogen bond acceptors. The hydrogen atoms of the alcohol and amine groups would show positive potential, marking them as hydrogen bond donors.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis could be employed to study charge distribution, hybridization of atoms, and the nature of the chemical bonds within the molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
The conformational landscape of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and the rotation of the two substituent groups. Molecular dynamics (MD) simulations are a powerful tool for exploring this landscape by simulating the atomic motions of the molecule over time.
For a 1,4-disubstituted cyclohexane like this compound, both cis and trans isomers exist. In the trans isomer, the two substituents can both occupy equatorial positions in the stable chair conformation, minimizing steric hindrance. In the cis isomer, one substituent must be in an axial position while the other is equatorial. Due to 1,3-diaxial interactions, which cause steric strain, the conformation with the larger group in the equatorial position is generally favored.
MD simulations can be used to sample the vast number of possible conformations and to determine their relative energies. This allows for the identification of the most stable conformers and the energy barriers between them. These simulations would also elucidate the dynamics of the ring-flipping process between different chair conformations.
Furthermore, MD simulations can model the intermolecular interactions of this compound with itself or with solvent molecules. These simulations can provide detailed information about hydrogen bonding patterns, which are crucial for understanding the compound's physical properties such as boiling point and solubility.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structural verification.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. The predicted chemical shifts would be sensitive to the conformation of the molecule, particularly the axial or equatorial position of the protons and carbon atoms on the cyclohexane ring. While specific calculated NMR data for this compound is not published, databases provide predicted values for related compounds which can serve as a reference. chemicalbook.comwashington.edu
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be predicted by calculating the vibrational frequencies and their corresponding intensities. These calculations, performed at the harmonic approximation level using DFT, can help in the assignment of the experimental vibrational bands to specific modes of atomic motion, such as the stretching and bending of the O-H, N-H, C-H, C-O, and C-N bonds. scispace.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling has been applied to understand the synthesis of this compound, particularly the reductive amination of a cyclohexanone (B45756) precursor. smolecule.com DFT calculations have been used to investigate the reaction mechanism and to characterize the transition states involved.
The initial step of the reaction, the nucleophilic attack of methylamine (B109427) on the carbonyl carbon, proceeds through a transition state leading to a carbinolamine intermediate. Computational studies have provided insights into the geometry and energy of this transition state. smolecule.com
| Parameter | Calculated Value | Method |
|---|---|---|
| C-N Bond Length in Transition State | 1.47-1.52 Å | Density Functional Theory (DFT) |
| Free Energy Barrier | 25-35 kcal/mol | Density Functional Theory (DFT) |
Data sourced from computational studies on the reductive amination process to form this compound. smolecule.com
Molecular dynamics simulations have also been employed to study the structure of the transition state, revealing the role of solvent molecules and other reaction conditions in stabilizing this high-energy species. smolecule.com These computational models demonstrate that the rate-determining step is typically the initial nucleophilic attack. The energy differences between competing transition states, often in the range of 2-4 kcal/mol, can explain the stereochemical outcome of the reaction. smolecule.com
Applications in Catalyst Development and Materials Science
[4-(Methylamino)cyclohexyl]methanol (B2379911) as a Ligand Precursor in Homogeneous Catalysis
The presence of nitrogen and oxygen donor atoms in this compound allows it to function as a precursor for bidentate ligands, which are crucial in the field of homogeneous catalysis. These ligands can coordinate to a metal center, influencing its catalytic activity, selectivity, and stability.
While specific research on this compound in asymmetric catalysis is not extensively documented in peer-reviewed literature, its structural motifs are characteristic of those found in effective chiral ligands. The trans isomer, with its defined stereochemistry, can be used to create a chiral environment around a metal catalyst. The secondary amine and primary alcohol can be further functionalized to synthesize a library of P,N or N,N-bidentate ligands. These types of ligands are instrumental in a variety of asymmetric transformations, including hydrogenations, transfer hydrogenations, and C-C bond-forming reactions. The rigid cyclohexyl backbone is a common feature in many successful chiral ligands, as it helps to create a well-defined and predictable coordination sphere to enforce high stereoselectivity.
The fundamental coordination chemistry of this compound involves the interaction of its nitrogen and oxygen lone pairs with various metal ions. It can act as a bidentate chelating ligand, forming stable five-membered or larger chelate rings with transition metals. The nature of the resulting metal complex, including its geometry and electronic properties, would be highly dependent on the metal ion, its oxidation state, and the reaction conditions. Although detailed structural studies for complexes of this specific ligand are not widely available, related amino alcohol complexes have been extensively studied, showing diverse structural and reactive properties.
| Functional Group | Coordination Site | Potential Metal Partners |
| Methylamino (-NHCH₃) | Nitrogen (N) | Transition metals (e.g., Pd, Ru, Rh, Cu, Fe) |
| Hydroxymethyl (-CH₂OH) | Oxygen (O) | Transition metals, Lanthanides |
Integration into Polymeric Scaffolds for Functional Materials
The dual functionality of this compound makes it a candidate for incorporation into polymeric structures as a monomer or a functionalizing agent. The hydroxyl group can participate in polymerization reactions to form polyesters or polyethers, while the amine group can be used to form polyamides or be grafted onto existing polymer backbones. A structurally similar compound, [4-(aminomethyl)cyclohexyl]methanol, is noted for its use in the synthesis of polyesters and copolymers. cymitquimica.com By integrating this compound, materials could be imbued with specific properties such as improved adhesion, modified surface chemistry, or sites for post-polymerization modification. The secondary amine group, in particular, offers a site for further chemical reactions, allowing the polymer to be tailored for specific applications, such as metal ion scavenging or as a solid-supported catalyst base.
Role as an Intermediate in the Synthesis of Complex Organic Molecules
One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of pharmaceutically active compounds. Its structure is a recognized building block for creating more complex molecular architectures.
A prominent example is its use in the synthesis of Oclacitinib. chembk.com Oclacitinib is a Janus kinase (JAK) inhibitor used in veterinary medicine. In the synthesis, trans-[4-(methylamino)cyclohexyl]methanol is reacted with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The nucleophilic character of the secondary amine on the cyclohexane (B81311) ring allows for the displacement of the chlorine atom on the pyrimidine (B1678525) ring, forming a crucial C-N bond that links the two key fragments of the final molecule. This reaction highlights the compound's utility as a scaffold, providing a specific and strategically important part of the target molecule's final structure.
Table of Synthetic Utility
| Starting Material | Reaction Type | Product/Target Molecule | Reference |
|---|
This compound in Supramolecular Chemistry and Self-Assembly
The principles of supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular components. This compound possesses functional groups capable of participating in such interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the secondary amine can also participate as a hydrogen bond donor.
These features allow for the potential formation of self-assembled structures, such as one-dimensional chains or more complex three-dimensional networks in the solid state. While specific studies focusing on the supramolecular chemistry of this compound are not prevalent, the fundamental ability of amino alcohols to form predictable hydrogen-bonded patterns is a core concept in crystal engineering and the design of molecular solids. The interplay between the donor and acceptor sites on the molecule could be exploited to co-crystallize with other molecules, forming new multi-component materials with tailored properties.
Future Research Directions and Perspectives for 4 Methylamino Cyclohexyl Methanol
Development of Sustainable Synthetic Strategies
Current synthetic routes to [4-(Methylamino)cyclohexyl]methanol (B2379911) and its derivatives often rely on stoichiometric, high-energy reducing agents and multi-step processes. For instance, a common synthesis involves the reduction of trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid using powerful hydrides like lithium aluminium hydride (LiAlH₄) or sodium borohydride. googleapis.com While effective at the lab scale, these methods generate significant waste and pose safety challenges for large-scale production.
Future research should prioritize the development of more sustainable and "green" synthetic strategies. Key areas of focus could include:
Catalytic Hydrogenation: Replacing stoichiometric reducing agents with catalytic hydrogenation would significantly improve the atom economy and reduce waste. Research could explore heterogeneous catalysts (e.g., supported Pd, Ru, or Ni) or homogeneous catalysts for the reductive amination of 4-oxocyclohexanecarboxylic acid derivatives or the direct reduction of amide precursors.
Biocatalysis: The use of enzymes, such as transaminases or alcohol dehydrogenases, could offer highly selective and environmentally benign pathways to produce specific stereoisomers of the compound under mild reaction conditions.
Renewable Feedstocks: Investigating synthetic pathways that begin with bio-based starting materials derived from biomass could reduce the carbon footprint of the entire process.
Table 1: Comparison of Synthetic Strategies for this compound
| Feature | Traditional Hydride Reduction | Proposed Catalytic Hydrogenation |
| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) googleapis.com | H₂ gas with a metal catalyst (e.g., Pd/C) |
| Solvent | Anhydrous aprotic solvents (e.g., THF) googleapis.com | Alcohols (e.g., Methanol (B129727), Ethanol) |
| Atom Economy | Low; generates large amounts of inorganic waste | High; water is the only byproduct |
| Safety Concerns | Highly reactive, pyrophoric reagents | High pressure H₂ gas, flammable solvents |
| Scalability | Challenging due to reagent handling | More amenable to industrial scale-up |
| Environmental Impact | High | Low |
Exploration of Novel Chemical Reactivity and Transformations
The known chemical transformations of this compound are primarily standard functional group interconversions, such as oxidation of the alcohol or acylation of the amine. A significant opportunity exists to explore more advanced and novel reactivity that leverages the unique interplay of its two functional groups.
Future research could investigate:
Use as a Bidentate Ligand: The amine and alcohol moieties can coordinate to metal centers, suggesting its potential as a bidentate ligand in transition metal catalysis. Research could explore the synthesis of novel catalysts for reactions like asymmetric synthesis or cross-coupling.
Intramolecular Catalysis and Directing Group Effects: The proximity of the amine and alcohol groups could be exploited for intramolecular catalysis or to direct reactions at specific positions on the cyclohexane (B81311) ring, such as C-H activation.
Multicomponent Reactions (MCRs): Its bifunctionality makes it an ideal candidate for MCRs, allowing for the rapid construction of complex molecular architectures in a single step. This could lead to the efficient synthesis of novel heterocyclic scaffolds.
Stereoselective Reactions: The distinct reactivity of the cis and trans isomers could be systematically studied and exploited to control the stereochemical outcome of subsequent transformations. googleapis.comachemblock.com
Table 2: Potential Novel Reactions for this compound
| Reaction Type | Potential Application | Scientific Rationale |
| Asymmetric Transfer Hydrogenation | Chiral catalyst ligand | The amine and alcohol groups can form a stable chelate with metals like Ruthenium, creating a chiral environment. |
| Directed C-H Functionalization | Efficient synthesis of substituted cyclohexanes | The amine or a derivative could act as a directing group to functionalize otherwise inert C-H bonds on the ring. |
| Ugi or Passerini Reactions | Rapid generation of diverse compound libraries | The amine and alcohol functionalities can participate as the amine and/or alcohol component in these MCRs. |
Expanded Utility in Non-Biological Chemical Systems
While its primary use has been as a pharmaceutical intermediate, the structural features of this compound are well-suited for applications in materials science and polymer chemistry. cymitquimica.com Research in this area could unlock significant value in non-biological contexts, drawing parallels with structurally similar compounds like 4-Methylcyclohexanemethanol (MCHM), which is used as a frothing agent in coal processing. wikipedia.orgnih.gov
Future avenues for exploration include:
Polymer Building Block: The compound can act as a monomer for step-growth polymerization. Reaction of the amine and alcohol with diacids, diisocyanates, or epoxides could produce novel polyamides, polyurethanes, or polyethers with tailored properties (e.g., improved thermal stability, adhesion, or hydrophilicity) conferred by the cyclic backbone.
Surface Modifying Agents: The amine and alcohol groups provide anchor points for grafting the molecule onto surfaces like silica, metal oxides, or activated carbon. This could be used to alter surface properties, for example, in chromatography applications or to improve the dispersion of nanoparticles in a polymer matrix. Studies on how MCHM isomers interact differently with amorphous carbon surfaces suggest that such applications could be highly tunable. mdpi.com
Corrosion Inhibitors: Molecules containing both nitrogen and oxygen atoms are often effective corrosion inhibitors for metals. The potential of this compound and its derivatives in this capacity could be a valuable area of investigation.
Interdisciplinary Collaborations in Chemical Science and Engineering
Maximizing the potential of this compound will require a collaborative approach, bridging fundamental chemical research with applied engineering and materials science.
Chemical Engineering Collaboration: Process chemists and chemical engineers could work together to design, model, and implement the sustainable synthetic routes discussed previously. This includes reactor design for catalytic processes, development of downstream purification methods, and ensuring the economic viability and safety of large-scale production.
Materials Science Collaboration: Joint projects with materials scientists could focus on the design and synthesis of new polymers and functional materials. This would involve characterizing the mechanical, thermal, and surface properties of these new materials and tailoring them for specific applications, from advanced coatings to specialized separation membranes.
Computational Chemistry Integration: Computational chemists can provide crucial insights to guide experimental work. mdpi.com This includes modeling reaction mechanisms to predict the outcomes of novel transformations, simulating the binding of the molecule to catalytic sites or material surfaces, and predicting the properties of new polymers derived from it.
By pursuing these future research directions, the scientific community can transform this compound from a niche intermediate into a versatile and valuable platform chemical with broad applications across the chemical sciences and engineering.
Q & A
Basic Research Questions
Q. How is [4-(Methylamino)cyclohexyl]methanol structurally characterized, and what are its key identifiers?
- Methodological Answer: The compound is characterized using its molecular formula C₈H₁₇NO (molecular weight: 143.23 g/mol) and SMILES notation CNC1CCC(CC1)CO , which clarifies the methylamino and hydroxyl substituents on the cyclohexane ring. The InChI identifier (InChI=1/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2 ) provides a standardized representation for database searches. These identifiers are critical for spectral matching (e.g., NMR, IR) and computational modeling .
Q. What synthetic routes are commonly employed to produce this compound?
- Methodological Answer: A plausible route involves reductive amination of 4-formylcyclohexylmethanol with methylamine, followed by purification via column chromatography. Grignard reactions (e.g., using cyclohexylmagnesium bromide) may also introduce the methylamino group, as seen in analogous syntheses of substituted cyclohexanemethanols. Reaction optimization typically requires pH control (~8–10) and low temperatures (0–5°C) to minimize side products .
Q. Which analytical techniques are recommended for quantifying this compound in environmental samples?
- Methodological Answer: Solid-phase microextraction (SPME) or thin-film microextraction (TFME) coupled with GC-MS is preferred for trace-level detection. Key parameters include a DB-5MS column (30 m × 0.25 mm ID), helium carrier gas, and electron ionization (70 eV). Quantitation limits ≤1 ppb can be achieved with selected ion monitoring (SIM) modes targeting m/z 143 (molecular ion) and 58 (methylamino fragment) .
Advanced Research Questions
Q. How can contradictions in toxicity data for this compound be resolved?
- Methodological Answer: Discrepancies often arise from isomer-specific toxicity (e.g., cis vs. trans configurations) or matrix effects in bioassays. Researchers should employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to isolate isomers and validate toxicity assays (e.g., LLNA or zebrafish embryotoxicity tests) under controlled metabolic conditions (pH 7.4, 37°C) .
Q. What strategies optimize enantiomeric purity during synthesis of this compound?
- Methodological Answer: Asymmetric catalysis using chiral auxiliaries (e.g., (R)-BINAP) or enzymes (e.g., Candida antarctica lipase B) can enhance enantioselectivity. Dynamic kinetic resolution (DKR) at 50–60°C with Pd/C catalysts achieves >90% ee. Post-synthesis purification via simulated moving bed (SMB) chromatography further refines purity .
Q. Which in silico methods predict the compound’s interactions with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model binding affinities to receptors like G-protein-coupled receptors (GPCRs). Pharmacophore mapping (e.g., using Schrödinger’s Phase) identifies critical interaction sites, such as hydrogen bonding with the hydroxyl group and hydrophobic contacts with the cyclohexane ring .
Q. What challenges arise in detecting trace levels of this compound in complex biological matrices?
- Methodological Answer: Matrix interference (e.g., proteins, lipids) necessitates pre-treatment with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) or dispersive liquid-liquid microextraction (DLLME). Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances GC-MS sensitivity by masking polar functional groups. Method validation should follow ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
